1-Methyl-4-(trifluoromethyl)isoquinolin-6-OL 1-Methyl-4-(trifluoromethyl)isoquinolin-6-OL
Brand Name: Vulcanchem
CAS No.: 388076-73-1
VCID: VC15965075
InChI: InChI=1S/C11H8F3NO/c1-6-8-3-2-7(16)4-9(8)10(5-15-6)11(12,13)14/h2-5,16H,1H3
SMILES:
Molecular Formula: C11H8F3NO
Molecular Weight: 227.18 g/mol

1-Methyl-4-(trifluoromethyl)isoquinolin-6-OL

CAS No.: 388076-73-1

Cat. No.: VC15965075

Molecular Formula: C11H8F3NO

Molecular Weight: 227.18 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-4-(trifluoromethyl)isoquinolin-6-OL - 388076-73-1

Specification

CAS No. 388076-73-1
Molecular Formula C11H8F3NO
Molecular Weight 227.18 g/mol
IUPAC Name 1-methyl-4-(trifluoromethyl)isoquinolin-6-ol
Standard InChI InChI=1S/C11H8F3NO/c1-6-8-3-2-7(16)4-9(8)10(5-15-6)11(12,13)14/h2-5,16H,1H3
Standard InChI Key YLIVLOVHHVPFAY-UHFFFAOYSA-N
Canonical SMILES CC1=NC=C(C2=C1C=CC(=C2)O)C(F)(F)F

Introduction

Structural and Molecular Characteristics

Core Framework and Substituent Effects

1-Methyl-4-(trifluoromethyl)isoquinolin-6-ol belongs to the isoquinoline family, a bicyclic structure comprising a benzene ring fused to a pyridine moiety. The substitution pattern distinguishes it from simpler analogs:

  • Position 1: A methyl group enhances steric bulk and modulates electron density.

  • Position 4: A trifluoromethyl (-CF₃) group introduces strong electron-withdrawing effects, polarizing the aromatic system and increasing lipophilicity .

  • Position 6: A hydroxyl (-OH) group contributes to hydrogen bonding and acidity (pKa ≈ 8.41) .

The SMILES notation C1=CC2=C(C=NC=C2C=C1C(F)(F)F)O and InChIKey YOKMLLWLZVSPID-UHFFFAOYSA-N provide unambiguous representations of its structure .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₁H₈F₃NO
Molecular Weight227.18 g/mol
Density1.376 ± 0.06 g/cm³
Boiling Point330.6 ± 37.0 °C
pKa8.41 ± 0.40

Synthesis and Derivatization Strategies

Challenges in Synthesis

  • Regioselectivity: Ensuring precise substitution at positions 1, 4, and 6 requires careful control of reaction conditions.

  • Stability of Hydroxyl Group: Protection-deprotection strategies (e.g., silylation) may be necessary to prevent undesired side reactions .

Physicochemical Properties and Reactivity

Acidity and Solubility

The hydroxyl group at position 6 confers weak acidity (pKa ≈ 8.41), making the compound partially ionized at physiological pH. This property enhances solubility in polar solvents like water or ethanol, while the trifluoromethyl group increases affinity for lipid membranes .

Spectroscopic Features

  • NMR: The ¹⁹F NMR spectrum would show a characteristic triplet for the -CF₃ group near δ -60 ppm.

  • IR: Stretching vibrations for -OH (3200–3600 cm⁻¹) and C-F (1100–1200 cm⁻¹) are expected.

Biological and Material Applications

Medicinal Chemistry

The trifluoromethyl group enhances membrane permeability and target binding affinity, making the compound a candidate for:

  • Anticancer Agents: Analogous isoquinolines inhibit kinase activity or DNA topoisomerases.

  • Central Nervous System (CNS) Therapeutics: Lipophilicity aids blood-brain barrier penetration .

Materials Science

  • Fluorescent Probes: The conjugated π-system could emit light upon excitation.

  • Coordination Chemistry: The hydroxyl and nitrogen atoms may act as ligands for metal ions .

Comparative Analysis with Structural Analogs

Table 2: Comparison with Related Compounds

CompoundStructural FeaturesKey Differences
IsoquinolineParent structure, no substituentsLacks -CF₃ and -OH groups
3-Methyl-6-(trifluoromethyl)-1(2H)-isoquinolinoneKetone group at position 1Altered reactivity and solubility
QuinolineNitrogen at position 1Distinct electronic properties

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